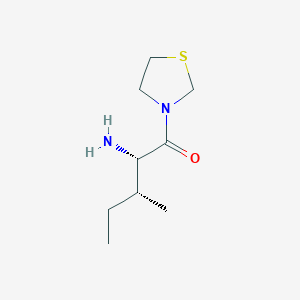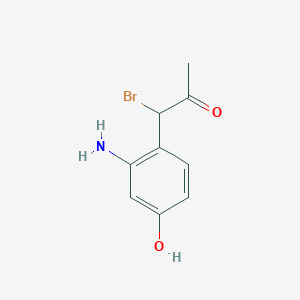
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a hydroxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one can be achieved through several methods. One common approach involves the bromination of 1-(2-Amino-4-hydroxyphenyl)propan-2-one. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale bromination reactors where the reaction conditions, such as temperature, solvent, and concentration, are optimized for maximum yield and purity. The use of catalysts and continuous flow systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of this compound.
Reduction: Formation of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Amino-4-hydroxyphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Amino-4-hydroxyphenyl)-1-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-(2-Amino-4-hydroxyphenyl)-1-iodopropan-2-one: Contains an iodine atom, which can influence its reactivity and biological activity differently compared to the bromine analog.
Uniqueness
1-(2-Amino-4-hydroxyphenyl)-1-bromopropan-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it valuable for specific synthetic and biological applications .
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
1-(2-amino-4-hydroxyphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)9(10)7-3-2-6(13)4-8(7)11/h2-4,9,13H,11H2,1H3 |
Clave InChI |
PKQLZUAZGQMGEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-(4-Cyanomethyl-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14055086.png)
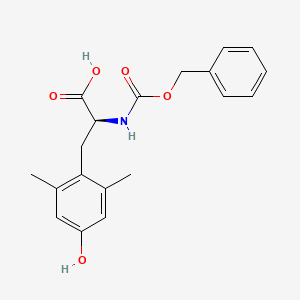
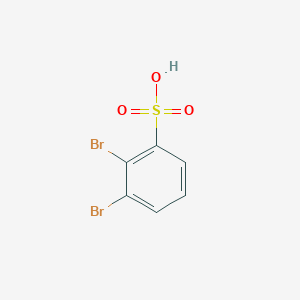
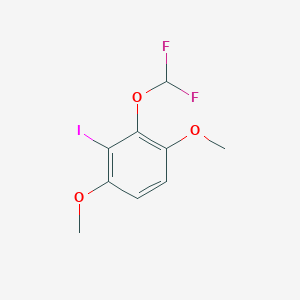
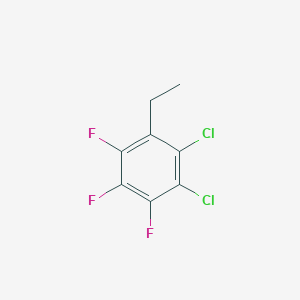

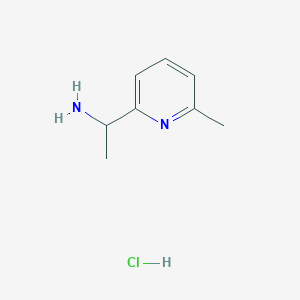
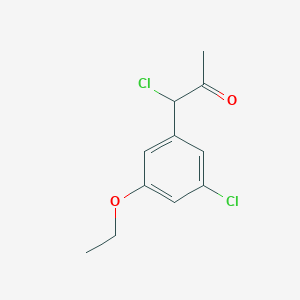
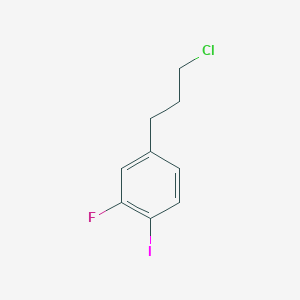
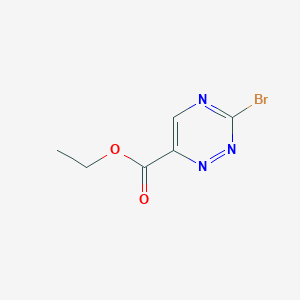

![2-hydroxy-1-methyl-7-(1-methyl-1H-pyrazol-4-yl)-5-(4-(trifluoromethoxy)phenyl)-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14055177.png)
